N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine
Brand Name: Vulcanchem
CAS No.: 63660-23-1
VCID: VC2614074
InChI: InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1
SMILES: CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4
Molecular Formula: C21H23N5O6
Molecular Weight: 441.4 g/mol

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine

CAS No.: 63660-23-1

Cat. No.: VC2614074

Molecular Formula: C21H23N5O6

Molecular Weight: 441.4 g/mol

* For research use only. Not for human or veterinary use.

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine - 63660-23-1

CAS No. 63660-23-1
Molecular Formula C21H23N5O6
Molecular Weight 441.4 g/mol
IUPAC Name [(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate
Standard InChI InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1
Standard InChI Key LIOWMNSJEHKBBW-RRFJBIMHSA-N
Isomeric SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4
SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4
Canonical SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4

Chemical Identity and Structure

Molecular Composition and Identification

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is a chemically modified nucleoside derivative, specifically a protected form of 2'-deoxyguanosine. This compound is characterized by specific protecting groups attached to the parent 2'-deoxyguanosine molecule to prevent unwanted reactions during oligonucleotide synthesis. The chemical identity of this compound can be precisely defined through various parameters as shown in the table below:

ParameterValue
CAS Number63660-23-1
Molecular FormulaC21H23N5O6
Molecular Weight441.4 g/mol
IUPAC Name[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate

The compound features a complex structure that includes a purine base (guanine), a deoxyribose sugar, and two protective groups strategically positioned to control reactivity during synthesis procedures. The systematic naming highlights its stereochemistry and functional group arrangement, essential for understanding its behavior in chemical reactions and biological systems.

Structural Features and Modifications

The structure of N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine includes several distinct components that contribute to its functionality in oligonucleotide synthesis. The compound is based on 2'-deoxyguanosine, which itself consists of a guanine nucleobase attached to a 2-deoxyribose sugar. The "N2-Isobutyryl" portion refers to the isobutyryl group (2-methylpropanoyl) attached to the exocyclic amino group (N2) of the guanine base, while the "3'-O-benzoyl" indicates a benzoyl group attached to the 3' hydroxyl position of the deoxyribose sugar.

These modifications serve critical purposes in oligonucleotide synthesis. The isobutyryl group protects the exocyclic amino group of guanine from unwanted side reactions, particularly from alkylation or acylation. Similarly, the benzoyl group at the 3'-O position blocks this reactive hydroxyl group during the step-wise assembly of oligonucleotides. This dual protection strategy contributes significantly to the efficiency and specificity of the synthesis process.

Synthesis and Preparation

Synthetic Pathways

The synthesis of N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine involves a careful sequence of protection steps applied to the parent 2'-deoxyguanosine molecule. The synthesis typically proceeds through selective protection strategies that target specific functional groups on the nucleoside. While the search results don't provide a complete synthetic route, the preparation generally involves sequential protection of the guanine's exocyclic amino group with an isobutyryl group, followed by benzoylation of the 3'-hydroxyl group of the deoxyribose component.

These protection steps are carried out under carefully controlled conditions to ensure selectivity and high yields. The synthetic process must be carefully optimized to prevent protection of other reactive sites on the molecule, such as the 5'-hydroxyl group, which typically remains free for subsequent reactions in oligonucleotide synthesis. The development of efficient synthetic routes for this compound has been crucial for advancing oligonucleotide synthesis technologies.

Applications in Nucleic Acid Chemistry

Role in Oligonucleotide Synthesis

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine plays a critical role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used extensively in molecular biology research, diagnostics, and therapeutics. The compound serves as a protected building block in the phosphoramidite method of oligonucleotide synthesis, which is the predominant approach for creating synthetic DNA fragments.

In this synthetic process, the protected nucleoside derivatives are incorporated sequentially to build the desired oligonucleotide sequence. The presence of the isobutyryl protecting group on the N2 position of guanine prevents unwanted side reactions during the coupling steps, while the benzoyl group at the 3'-O position ensures that the coupling reaction occurs specifically at the 5'-hydroxyl group of the growing oligonucleotide chain. This selective reactivity is essential for achieving high-fidelity synthesis of the target sequences with minimal byproducts or errors.

Advantages in DNA/RNA Synthesis

The use of N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine in oligonucleotide synthesis offers several significant advantages over unprotected nucleosides. The strategic placement of protecting groups enhances the efficiency and accuracy of the synthesis process in multiple ways. First, the protection of the exocyclic amino group prevents unwanted branching reactions that could lead to sequence errors. Second, the 3'-O-benzoyl group ensures directional synthesis, allowing for the controlled, step-wise addition of nucleotides in the 3' to 5' direction.

These protections are particularly important when synthesizing guanine-containing sequences, as the guanine base has multiple reactive sites that could participate in side reactions. By using this protected derivative, researchers can achieve higher yields and purity in the final oligonucleotide products. The improvements in synthesis efficiency directly translate to advances in applications such as PCR primers, antisense oligonucleotides, and synthetic genes for various biological and medical applications.

Comparative Analysis with Related Compounds

Relationship to Other Protected Nucleosides

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine belongs to a broader family of protected nucleoside derivatives used in oligonucleotide synthesis. A closely related compound is N2-Isobutyryl-2'-deoxyguanosine (CAS: 68892-42-2), which features the isobutyryl protection on the N2 position but lacks the benzoyl group at the 3'-O position. This related compound has a molecular formula of C14H19N5O5 and a molecular weight of 337.336 g/mol, significantly lower than the benzoylated version .

The structural differences between these compounds highlight the modular nature of protection strategies in nucleoside chemistry. While N2-Isobutyryl-2'-deoxyguanosine provides protection at the nucleobase level, it leaves the 3'-hydroxyl group available for potential reactions. In contrast, N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine offers a more comprehensive protection strategy suitable for specific synthesis protocols where 3'-OH reactivity must be controlled.

Structure-Function Relationships

The different protection patterns observed in various modified nucleosides illustrate the structure-function relationships that govern their applications in oligonucleotide synthesis. The addition of each protecting group serves a specific purpose and influences the reactivity profile of the nucleoside. The isobutyryl group at the N2 position of guanine alters the electronic properties of the nucleobase, reducing its nucleophilicity and preventing unwanted side reactions during synthesis.

Physical and Chemical Properties

Stability and Reactivity Considerations

The stability and reactivity of N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine are critical considerations for its use in oligonucleotide synthesis. The compound is designed to be stable under standard storage conditions but to undergo selective reactions under specific synthesis conditions. The isobutyryl group at the N2 position is typically stable to most conditions used in oligonucleotide synthesis but can be removed under controlled basic conditions, usually after the completion of the synthesis.

Similarly, the benzoyl group at the 3'-O position provides robust protection during the synthesis process but can be removed under appropriate deprotection conditions. The compound's reactivity is primarily directed at the unprotected 5'-hydroxyl group, which participates in the coupling reactions during oligonucleotide synthesis. Understanding these stability and reactivity parameters is essential for optimizing synthesis protocols and storage conditions for this important building block.

Research Applications and Significance

Importance in Molecular Biology

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine has significant importance in molecular biology research, particularly in the development and application of synthetic oligonucleotides. These synthetic DNA fragments serve as essential tools for numerous molecular biology techniques, including PCR, sequencing, mutagenesis, and gene synthesis. The availability of high-quality protected nucleosides like N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine has been crucial for advancing these techniques and their applications in both research and clinical settings.

The compound's role in enabling efficient oligonucleotide synthesis has contributed to breakthroughs in areas such as genomics, diagnostics, and therapeutics. For example, synthetic oligonucleotides serve as primers for DNA amplification and sequencing, probes for detecting specific DNA sequences, and building blocks for creating synthetic genes. The continued refinement of protected nucleosides and synthesis methodologies helps improve the accuracy, length, and cost-effectiveness of synthetic DNA production.

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